molecular formula C16H17NO B5782663 N-(3-ethylphenyl)-2-phenylacetamide CAS No. 95384-51-3

N-(3-ethylphenyl)-2-phenylacetamide

Cat. No. B5782663
CAS RN: 95384-51-3
M. Wt: 239.31 g/mol
InChI Key: MIOINAPJPLSPIM-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-phenylacetamide, commonly known as fenacetin, is a synthetic analgesic and antipyretic drug. It was first synthesized in 1887 by Harmon Northrop Morse and later introduced as a pain reliever in 1898. Fenacetin was widely used as a painkiller until it was banned due to its harmful effects on the human body.

Mechanism of Action

Fenacetin works by inhibiting the production of prostaglandins, which are responsible for causing pain and fever in the body. It does this by inhibiting the enzyme cyclooxygenase (COX) that converts arachidonic acid into prostaglandins. Fenacetin is a non-selective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
Fenacetin has been found to have analgesic, antipyretic, and anti-inflammatory effects. It is also known to have a mild sedative effect on the body. Fenacetin is metabolized in the liver and excreted in the urine. Long-term use of fenacetin has been linked to the development of renal papillary necrosis, a condition that can lead to kidney failure.

Advantages and Limitations for Lab Experiments

Fenacetin has been widely used as a reference compound in the development of new analgesic drugs. It has also been used in various scientific research studies to understand its mechanism of action and its effects on the human body. However, the use of fenacetin in lab experiments is limited due to its harmful effects on the human body.

Future Directions

There are several future directions for the study of fenacetin. One direction is to develop new analogs of fenacetin that have fewer harmful effects on the human body. Another direction is to study the effects of fenacetin on specific types of pain, such as neuropathic pain. Additionally, the development of new methods for the synthesis of fenacetin could lead to the production of more efficient and cost-effective analgesic drugs.
Conclusion:
In conclusion, fenacetin is a synthetic analgesic and antipyretic drug that has been extensively studied for its effects on the human body. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and fever in the body. Fenacetin has been used as a reference compound in the development of new analgesic drugs and has been studied in various scientific research studies. However, its use in lab experiments is limited due to its harmful effects on the human body. There are several future directions for the study of fenacetin, including the development of new analogs, the study of its effects on specific types of pain, and the development of new synthesis methods.

Synthesis Methods

Fenacetin is synthesized by the reaction of ethyl iodide with para-acetamidophenol, which results in the formation of N-(3-ethylphenyl)-acetamide. This product is then further reacted with benzaldehyde in the presence of acetic anhydride and glacial acetic acid to obtain N-(3-ethylphenyl)-2-phenylacetamide (fenacetin).

Scientific Research Applications

Fenacetin has been extensively studied for its analgesic and antipyretic properties. It has been used in various scientific research studies to understand its mechanism of action and its effects on the human body. Fenacetin has also been used as a reference compound in the development of new analgesic drugs.

properties

IUPAC Name

N-(3-ethylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-13-9-6-10-15(11-13)17-16(18)12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOINAPJPLSPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357993
Record name N-(3-ethylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-phenylacetamide

CAS RN

95384-51-3
Record name N-(3-ethylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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